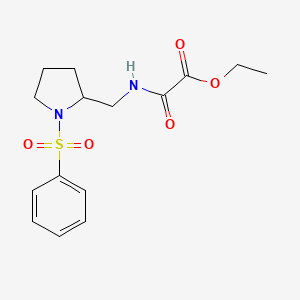
2-oxo-2-(((1-(fenilsulfonil)pirrolidin-2-il)metil)amino)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Biológico de los Derivados del Indol
El compuesto contiene un núcleo de indol, que se encuentra en muchas moléculas de fármacos sintéticos importantes . Los derivados del indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de fármacos para estas afecciones.
Pirrolidina en el Descubrimiento de Fármacos
El compuesto también contiene un anillo de pirrolidina, que es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional debido a la no planaridad del anillo . Esto sugiere que el compuesto podría utilizarse como andamiaje para el desarrollo de nuevos compuestos biológicamente activos.
Actividad Fungicida
Compuestos similares a “2-oxo-2-(((1-(fenilsulfonil)pirrolidin-2-il)metil)amino)acetato de etilo” se han probado para sus actividades fungicidas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de fungicidas.
Análisis de Adsorción
Los compuestos con estructuras similares se han utilizado en análisis de adsorción . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de adsorbentes para la eliminación de contaminantes del medio ambiente.
Actividad Antiviral
Los derivados del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de fármacos antivirales.
Actividad Antiinflamatoria
Los derivados del indol han mostrado actividad antiinflamatoria . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de fármacos antiinflamatorios.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have demonstrated high cytotoxic activity .
Propiedades
IUPAC Name |
ethyl 2-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-22-15(19)14(18)16-11-12-7-6-10-17(12)23(20,21)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFCXCOVMHFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














